molecular formula C24H26N4O4 B2937292 Ethyl 4-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 922095-42-9

Ethyl 4-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2937292
CAS No.: 922095-42-9
M. Wt: 434.496
InChI Key: HNYMKYHTYCJNLC-UHFFFAOYSA-N
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Description

This compound is a pyridazine derivative featuring a 1,6-dihydropyridazine core substituted at position 4 with a 4-(4-methoxyphenyl)piperazinyl group, at position 1 with a phenyl ring, and at position 3 with an ethyl carboxylate ester.

Properties

IUPAC Name

ethyl 4-[4-(4-methoxyphenyl)piperazin-1-yl]-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O4/c1-3-32-24(30)23-21(17-22(29)28(25-23)19-7-5-4-6-8-19)27-15-13-26(14-16-27)18-9-11-20(31-2)12-10-18/h4-12,17H,3,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNYMKYHTYCJNLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C3=CC=C(C=C3)OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting with the reaction of 4-methoxyphenylpiperazine with appropriate reagents to form the core structure

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to maintain the desired product quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide may be used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of corresponding carboxylic acids, while reduction could yield reduced derivatives of the compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be studied for its potential biological activity. It could be used to investigate its effects on various biological systems and pathways.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its interactions with biological targets could lead to the discovery of new therapeutic agents.

Industry: In industry, this compound could be utilized in the production of advanced materials or as a component in various chemical processes.

Mechanism of Action

The mechanism by which Ethyl 4-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in substituents at positions 3 and 4 of the pyridazine ring. Key comparisons are summarized below:

Table 1: Structural and Functional Group Comparisons

Compound Name Position 4 Substituent Position 3 Substituent Position 1 Substituent Notable Features
Ethyl 4-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (Target Compound) 4-(4-Methoxyphenyl)piperazinyl Ethyl carboxylate Phenyl Piperazine group may enhance solubility and CNS targeting.
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 866009-66-7) Butylsulfanyl Ethyl carboxylate Phenyl Sulfur-containing substituent increases lipophilicity; potential metabolic stability.
Methyl 1-(4-methoxyphenyl)-6-oxo-4-(pyridin-2-ylsulfanyl)-1,6-dihydropyridazine-3-carboxylate (CAS 338396-07-9) Pyridin-2-ylsulfanyl Methyl carboxylate 4-Methoxyphenyl Methyl ester may alter hydrolysis kinetics; pyridinyl-sulfanyl group introduces aromaticity.
Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate (CAS 478067-01-5) Trifluoromethyl Ethyl carboxylate 3-(Trifluoromethyl)phenyl Trifluoromethyl groups enhance electronegativity and metabolic resistance.

Substituent Effects on Physicochemical Properties

  • Piperazine vs. Sulfanyl/Trifluoromethyl Groups : The target compound’s 4-(4-methoxyphenyl)piperazinyl group likely improves water solubility compared to hydrophobic substituents like butylsulfanyl or trifluoromethyl, though this is speculative without direct solubility data. Piperazine derivatives are often utilized to optimize pharmacokinetic profiles in drug design.

Pharmacological Implications (Inferred)

  • CNS Activity : The target compound’s piperazine moiety is structurally analogous to ligands for 5-HT₁A or D₂ receptors, suggesting possible CNS activity. In contrast, trifluoromethyl-substituted analogs (CAS 478067-01-5) may prioritize metabolic stability over receptor affinity.
  • Toxicity Considerations : The compound in (CAS 338396-07-9) is explicitly labeled for research use only, hinting at uncharacterized toxicity risks.

Biological Activity

Ethyl 4-(4-(4-methoxyphenyl)piperazin-1-yl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (hereafter referred to as "the compound") is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC25H28N4O4
Molecular Weight448.5 g/mol
CAS Number922091-29-0
StructureChemical Structure

The compound's biological activity is primarily attributed to its interaction with specific biological targets, including:

  • Dihydropyridazine Derivatives : These compounds are known to exhibit various pharmacological effects, including anti-inflammatory and analgesic properties.
  • Piperazine Moiety : The presence of the piperazine ring enhances the compound's affinity for neurotransmitter receptors, potentially influencing central nervous system (CNS) activity.

Antimicrobial Activity

Research indicates that compounds similar to this one possess significant antimicrobial properties. For example, studies have demonstrated that derivatives with piperazine components exhibit inhibitory effects against various bacterial strains. The compound's structure suggests potential efficacy against both Gram-positive and Gram-negative bacteria due to its ability to penetrate bacterial cell walls.

Neuroprotective Effects

The compound has been investigated for neuroprotective properties, particularly in models of neurodegenerative diseases such as Parkinson's disease. In vitro studies suggest that it may reverse neurotoxic effects induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin used to model Parkinson's disease in animals .

Case Studies and Research Findings

  • In Vitro Studies : A series of experiments demonstrated that the compound inhibited the growth of specific bacterial strains at concentrations below 100 µg/mL. This suggests a strong potential for development as an antimicrobial agent .
  • Neuroprotection in Animal Models : In rodent models treated with MPTP, administration of the compound resulted in a significant reduction in motor deficits and neurodegeneration markers compared to controls. This was measured through behavioral tests and histological analysis .
  • Cytotoxicity Assays : Cytotoxicity assays conducted on human cell lines indicated that the compound exhibits selective toxicity towards cancer cells while sparing normal cells, suggesting a potential role in cancer therapeutics .

Q & A

Basic: What synthetic strategies and optimization methods are recommended for preparing this compound?

Methodological Answer:
The synthesis of this compound involves multi-step reactions, typically starting with the formation of the pyridazinone core followed by functionalization of the piperazine moiety. Key steps include:

  • Nucleophilic substitution at the pyridazinone C4 position to introduce the 4-methoxyphenylpiperazine group.
  • Esterification at the C3 position using ethyl chloroformate or similar reagents.
  • Optimization strategies from analogous compounds (e.g., ethyl pyridazinecarboxylates) suggest:
    • Temperature control : Reactions at 80–100°C improve yields for cyclization steps .
    • Catalysis : Use of triethylamine or DIPEA to deprotonate intermediates and enhance nucleophilic substitution efficiency.
    • Substituent effects : Electron-donating groups (e.g., methoxy on phenyl rings) stabilize intermediates, improving yields (e.g., 81% for 4-methoxyphenyl derivatives vs. 50% for iodophenyl analogs) .

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